MFCD18314746
Description
MDL numbers (e.g., MFCD00003330, MFCD10697534) are unique identifiers for chemical substances, often linked to molecular formulas, synthesis pathways, and physicochemical properties.
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-11(7-13(15)5-9)10-2-3-14(17)12(6-10)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQMFADJHWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685193 | |
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-22-5 | |
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate biphenyl precursor.
Chlorination: Introduction of the chloro group at the 3’ position.
Hydroxylation: Introduction of the hydroxy group at the 4 position.
Methylation: Introduction of the methyl group at the 5’ position.
Formylation: Introduction of the aldehyde group at the 3 position.
The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Aldol condensation can be performed using bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Condensation: Larger biphenyl derivatives with extended conjugation.
Scientific Research Applications
3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, hydroxy, and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds, sourced from peer-reviewed studies and chemical databases, share structural or functional similarities with MFCD18314746:
Table 1: Key Molecular Properties of Analogs
*Estimated from similar analogs.
Key Observations:
Molecular Weight & Solubility : Lower molecular weight correlates with higher solubility (e.g., MFCD10697534: 138.17 Da, 3.5 mg/mL) due to reduced steric hindrance . Conversely, MFCD13195646 (235.27 Da) exhibits poor solubility (0.24 mg/mL), limiting its bioavailability .
Lipophilicity (LogP) : MFCD11044885 (LogP 2.78) demonstrates higher membrane permeability, suitable for CNS-targeting applications, whereas MFCD10697534 (LogP 0.61) is more hydrophilic, favoring renal excretion .
Bioactivity : Compounds with high GI absorption (e.g., MFCD00003330, MFCD10697534) are candidates for oral drug formulations, while moderate absorbers (MFCD11044885) may require alternative delivery systems .
Key Observations:
- Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂ in MFCD13195646) enable high yields (70%) under mild conditions .
- Green Chemistry : MFCD00003330 utilizes recyclable A-FGO catalysts, achieving 98% yield with minimal waste .
- Temperature Sensitivity : Room-temperature synthesis (MFCD10697534) reduces energy costs compared to reflux-dependent methods .
Table 3: Similarity Scores and Structural Analogues
Key Observations:
Critical Research Findings
Safety Profiles : Compounds with halogen substituents (e.g., MFCD13195646, MFCD11044885) exhibit higher toxicity (H315-H335) due to reactive intermediates .
Synthetic Complexity : Multi-step syntheses (e.g., MFCD11044885) correlate with lower yields (30–69%), highlighting trade-offs between complexity and efficiency .
Thermodynamic Stability : Higher LogP values (e.g., MFCD11044885: 2.78) enhance lipid bilayer penetration but increase metabolic degradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
